(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
The compound “(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamido group and a 4-hydroxyphenyl moiety. Its synthesis typically involves multi-step reactions, including Knoevenagel condensation to introduce the α,β-unsaturated cyanoacrylamido group . This compound’s characterization is confirmed via NMR, IR, HRMS, and X-ray crystallography in related analogs .
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c20-10-12(9-11-5-7-13(23)8-6-11)18(25)22-19-16(17(21)24)14-3-1-2-4-15(14)26-19/h5-9,23H,1-4H2,(H2,21,24)(H,22,25)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYAMPRFDCKJCH-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(C=C3)O)C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)O)/C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is Glycogen Phosphorylase (GP) . GP is the key enzyme in glycogen breakdown and contributes to hepatic glucose production during fasting or during insulin resistance.
Mode of Action
This compound acts as a GP inhibitor . By inhibiting GP, it reduces hepatic glucose production, which can be beneficial in conditions like Type 2 Diabetes Mellitus (T2DM) where there is insulin resistance.
Biochemical Pathways
The inhibition of GP by this compound affects the glycogenolysis pathway . This results in a decrease in glucose production, thereby reducing blood glucose levels.
Result of Action
The molecular and cellular effects of this compound’s action include enhanced glycolysis, increased mitochondrial oxidation, significantly increased ATP production, and elevated calcium influx in MIN6 cells. Furthermore, it induces mTORC1-specific phosphorylation of S6K, increases levels of PDX1 and insulin protein, and increases insulin secretion.
Biological Activity
(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its anticancer, antioxidant, and antibacterial properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core substituted with a cyano group and a phenolic moiety. Its synthesis typically involves the condensation of 2-cyanoacrylamide derivatives with tetrahydrobenzo[b]thiophene carboxylic acids under specific conditions to yield the target compound .
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Core Structure | Tetrahydrobenzo[b]thiophene |
| Functional Groups | Cyano group, Hydroxyphenyl group |
| Molecular Formula | C17H18N2O2S |
| Molecular Weight | 314.40 g/mol |
Anticancer Activity
Numerous studies have reported the anticancer potential of this compound and its derivatives. It exhibits significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), liver cancer (HepG2), and colorectal cancer (HCT-116). For instance, compounds derived from this compound have shown IC50 values in the micromolar range against these cell lines .
Case Study: Anticancer Efficacy
In a study evaluating the efficacy of this compound against MCF-7 cells, it was found to induce apoptosis through the activation of caspase pathways. The mechanism involved DNA damage and subsequent cell cycle arrest at the G2/M phase .
Antioxidant Activity
The antioxidant properties of this compound were assessed using several methods including DPPH radical scavenging and lipid peroxidation assays. Results indicated that the compound effectively scavenged free radicals and inhibited lipid peroxidation, demonstrating potential as a therapeutic agent in oxidative stress-related conditions .
Table 2: Antioxidant Activity Results
| Method | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| DPPH Scavenging | 12.5 | Ascorbic Acid (10 µM) |
| Lipid Peroxidation Inhibition | 15.0 | Trolox (20 µM) |
Antibacterial Activity
The antibacterial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Studies showed that it exhibits significant antibacterial effects particularly against Staphylococcus aureus and Bacillus subtilis. The presence of the phenolic hydroxyl group at the para position enhances its antibacterial efficacy .
Case Study: Antibacterial Efficacy
In vitro tests indicated that derivatives with a para-hydroxyl substitution exhibited higher antibacterial activity compared to their ortho-substituted counterparts. This suggests that the spatial orientation of functional groups plays a critical role in biological activity .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. For instance:
- MCF-7 Breast Cancer Cells : Studies indicated that the compound induces apoptosis and cell cycle arrest in MCF-7 cells. An IC50 value of 23.2 µM was recorded, leading to a 26.86% reduction in cell viability after 48 hours of treatment. Flow cytometric analysis revealed an increase in both early and late apoptotic cells compared to untreated controls.
Anti-inflammatory Activity
Compounds derived from the tetrahydrobenzo[b]thiophene scaffold have shown promising anti-inflammatory effects:
- In vitro studies indicate that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers significantly when tested against lipopolysaccharide-induced inflammation in macrophages.
Analgesic Effects
The analgesic properties of related compounds have been assessed using animal models:
- Studies employing the "hot plate" method suggest that some derivatives provide pain relief comparable to standard analgesics like metamizole. This activity is attributed to their interaction with pain pathways and modulation of pain perception.
Breast Cancer Model
A study involving MCF-7 cells treated with a tetrahydrobenzo[b]thiophene derivative showed significant apoptosis induction and cell cycle arrest at the G2/M phase. The compound was effective at low concentrations, indicating its potential as a therapeutic agent for breast cancer treatment.
Inflammation Model
In an experimental setup evaluating the anti-inflammatory effects of tetrahydrobenzo[b]thiophene derivatives, significant reductions in inflammatory markers were observed when tested against lipopolysaccharide-induced inflammation in macrophages.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity:
- Substituents : Groups such as methoxy and isopropoxy enhance anticancer potency.
- Functionalities : The presence of cyano and acrylamide moieties appears critical for inducing apoptosis through specific molecular interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related derivatives, focusing on substituents, molecular properties, and biological activities:
Key Findings:
Substituent Impact on Bioactivity: The 4-hydroxyphenyl group in the target compound contributes to potent antioxidant activity, likely due to hydrogen donation and radical stabilization . In contrast, 4-methoxyphenyl analogs (e.g., ) show reduced efficacy, suggesting hydroxyl groups are critical for scavenging free radicals . 4-Hydroxy-3,5-dimethoxyphenyl derivatives () exhibit the highest antioxidant activity, indicating that additional methoxy groups enhance electron-donating capacity and steric protection of the phenolic -OH .
Structural Modifications and Solubility: Carboxamide vs. Ester Termini: The target compound’s carboxamide group improves water solubility compared to ethyl ester analogs (e.g., ), which may enhance bioavailability . Tetrahydrobenzo[b]thiophene Core: Saturation of the benzothiophene ring (vs.
Synthetic Challenges: The target compound’s moderate yield (22–35%) reflects challenges in multi-component reactions, such as controlling stereochemistry during Knoevenagel condensation . Higher yields (72–94%) are achieved in simpler derivatives with fewer steric hindrances .
Q & A
Basic: What are the standard synthetic routes for this compound?
The compound is typically synthesized via Knoevenagel condensation between a cyanoacetamide precursor (e.g., ethyl 2-cyanoacetamido-thiophene derivatives) and substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde). For example, refluxing in toluene with catalytic piperidine and acetic acid yields acrylamido intermediates with high purity (72–94% yields) . Alternative routes involve acylation of 2-amino-tetrahydrobenzothiophene scaffolds using anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane, followed by reverse-phase HPLC purification .
Basic: How is the compound characterized for structural confirmation?
Multi-spectral analysis is critical:
- IR spectroscopy identifies functional groups (e.g., C≡N at ~2200–2212 cm⁻¹, amide C=O at ~1605–1660 cm⁻¹) .
- NMR resolves backbone and substituent environments:
- HRMS/LC-MS validates molecular weight (e.g., m/z 369 [M–1]⁻ for ethyl ester derivatives) .
Advanced: How can reaction yields be optimized during synthesis?
- Catalytic system tuning : Increase piperidine/acetic acid ratios (e.g., 0.35 mL piperidine per 10 mmol substrate) to accelerate Knoevenagel condensation .
- Solvent selection : Toluene outperforms polar solvents in minimizing side reactions during acrylamido bond formation .
- Purification : Use reverse-phase HPLC with gradients (e.g., MeCN:H₂O from 30%→100%) to isolate high-purity products (>95%) .
Advanced: How to resolve spectral overlaps in NMR analysis?
- Differential solvent systems : Use deuterated DMSO for NH/OH proton resolution or CDCl₃ for aromatic signal clarity .
- 2D NMR : Employ HSQC or HMBC to assign ambiguous carbons (e.g., distinguishing thiophene C3 from acrylamido carbonyls) .
- Variable-temperature NMR : Resolve dynamic broadening in tetrahydrobenzo-thiophene ring protons .
Advanced: What mechanistic insights exist for its biological activity?
- Antioxidant activity : The 4-hydroxyphenyl group donates hydrogen atoms to neutralize radicals, validated via DPPH/ABTS assays (IC₅₀ ~10–50 µM) .
- Enzyme inhibition : The acrylamido moiety binds tyrosinase or acetylcholinesterase active sites via H-bonding (e.g., Ki ~2–5 µM for AChE) .
- Anti-inflammatory action : Downregulates COX-2 expression in LPS-induced models, linked to NF-κB pathway modulation .
Advanced: How to address stability issues during storage?
- Storage conditions : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the hydroxyphenyl group .
- Lyophilization : Convert to stable salts (e.g., sodium carboxylate) for hygroscopic derivatives .
- Degradation monitoring : Use LC-MS to track hydrolysis of the cyano group (t½ >6 months at pH 7.4) .
Advanced: How to resolve contradictions in bioactivity data across studies?
- Assay standardization : Compare IC₅₀ values using identical protocols (e.g., tyrosinase inhibition with L-DOPA substrate vs. mushroom tyrosinase) .
- Structural analogs : Test derivatives (e.g., methoxy vs. hydroxy substituents) to isolate pharmacophore contributions .
- Cellular vs. enzymatic assays : Validate membrane permeability (e.g., logP >2.5) to reconcile discrepancies in cell-based vs. in vitro results .
Advanced: What computational methods predict its binding modes?
- Docking studies : Use AutoDock Vina with tyrosinase (PDB: 2Y9X) to model acrylamido interactions with Cu²⁺ centers .
- MD simulations : Simulate ligand-protein stability (10–100 ns trajectories) to assess hydrogen bond persistence .
- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with antioxidant activity (R² >0.85) .
Basic: What methods assess compound purity for biological testing?
- HPLC : Use C18 columns with UV detection (λ = 254 nm); purity >98% confirmed by single peak .
- Melting point analysis : Sharp ranges (e.g., 298–300°C) indicate crystallinity and absence of polymorphs .
- Elemental analysis : Match C/H/N percentages to theoretical values (deviation <0.4%) .
Advanced: How to design structure-activity relationship (SAR) studies?
- Core modifications : Replace tetrahydrobenzo[b]thiophene with benzofuran to evaluate ring rigidity effects .
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CN) at the phenyl ring to enhance electrophilic reactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., cyano and carboxamide groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
